Sonepiprazole Mesylate
Description
Historical Perspectives on Dopamine (B1211576) D4 Receptor Research
The journey into understanding the dopamine D4 receptor began in the early 1990s. researchgate.netacs.org Dopamine, a critical neurotransmitter, mediates its effects through a family of G protein-coupled receptors. researchgate.net For decades, research was dominated by the D1 and D2 receptors, which were the primary targets for antipsychotic medications. researchgate.net The molecular cloning and identification of the D3, D4, and D5 receptors opened new avenues for research. researchgate.net
The dopamine D4 receptor, in particular, captured immense interest for a key reason: the atypical antipsychotic drug clozapine (B1669256) was found to have a significantly higher affinity for the D4 receptor compared to other dopamine receptor subtypes. researchgate.netacs.orgfrontiersin.orgnih.gov This finding led to a compelling hypothesis that the unique clinical efficacy of clozapine, especially in treatment-resistant schizophrenia, might be mediated through its blockade of the D4 receptor. nih.govnih.gov This spurred a wave of drug discovery programs within pharmaceutical companies aimed at developing selective D4 antagonists. researchgate.netnih.gov
However, the initial enthusiasm waned after the first selective D4 antagonist to reach clinical trials, L-745,870, was found to be ineffective in patients with schizophrenia. researchgate.net This, combined with challenges in replicating some genetic association data, led to a decline in D4 receptor research for several years. researchgate.netacs.org Despite this setback, the discovery of the D4 receptor was a pivotal moment, shifting focus toward the potential of receptor subtype selectivity in designing novel CNS therapies.
Rationale for Investigating Sonepiprazole (B1681054) Mesylate
The primary rationale for the development and investigation of sonepiprazole stemmed directly from the "clozapine-D4 hypothesis". nih.gov Scientists hypothesized that a highly selective D4 antagonist could replicate the therapeutic benefits of clozapine without its extensive side-effect profile, which is attributed to its action on numerous other receptors. Sonepiprazole was identified as a compound with exceptional selectivity for the D4 receptor. ncats.iomedchemexpress.com
Research demonstrated that sonepiprazole binds with high affinity to the human dopamine D4 receptor, showing over 100-fold selectivity for it over other dopamine, serotonin (B10506), and adrenergic receptors. ncats.iomedchemexpress.com This high degree of selectivity made it an ideal tool to test the hypothesis that isolated D4 receptor blockade is sufficient for antipsychotic efficacy. nih.gov
Furthermore, preclinical studies provided additional reasons for its investigation. Sonepiprazole was shown to enhance cortical activity and prevent stress-induced cognitive deficits in animal models, suggesting potential benefits for the cognitive symptoms associated with neuropsychiatric disorders. wikipedia.org It was ultimately advanced into a large, placebo- and active-comparator-controlled clinical trial for the treatment of schizophrenia. nih.govnih.gov Although the trial results showed that sonepiprazole was not effective for treating schizophrenia, its investigation was a critical scientific step that helped to refine the understanding of the D4 receptor's role in psychosis. ncats.iowikipedia.orgnih.gov
Research Findings
The selectivity of Sonepiprazole is a key feature highlighted in research, quantified by its binding affinity (Ki) to various receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Binding Affinity (Ki) in nM | Reference |
|---|---|---|
| Rat Dopamine D4 (rD4) | 3.6 | medchemexpress.com |
| Human Dopamine D4.2 (hD4.2) | 10.1 | medchemexpress.com |
| Rat Dopamine D2 (rD2) | 5147 | medchemexpress.com |
| Histamine (B1213489) H1 | 7430 | medchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S.CH4O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;1-5(2,3)4/h1-8,21H,9-16H2,(H2,22,25,26);1H3,(H,2,3,4)/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNAQGUENCOUHQ-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168957 | |
| Record name | Sonepiprazole mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170858-34-1 | |
| Record name | Sonepiprazole mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sonepiprazole mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SONEPIPRAZOLE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980MD32QLW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Pharmacology of Sonepiprazole Mesylate
Dopamine (B1211576) D4 Receptor Binding and Selectivity Profile
Sonepiprazole (B1681054) mesylate demonstrates a remarkable affinity and specificity for the dopamine D4 receptor, distinguishing it from other psychoactive compounds.
High Affinity and Specificity for Dopamine D4 Receptors
Research has consistently shown that sonepiprazole binds with high affinity to both rat and human dopamine D4 receptors. rndsystems.com The reported inhibition constant (Ki) for the human D4.2 dopamine receptor is 10.1 nM, and for the rat D4 dopamine receptor, it is 3.6 nM. medchemexpress.com This high affinity underscores the compound's potent interaction with its primary target.
Differential Binding Relative to Other Monoamine Receptors
A key characteristic of sonepiprazole is its high selectivity for the D4 receptor over other monoamine receptors. ncats.ioncats.io Studies indicate that it has over 100-fold greater selectivity for the D4 receptor compared to other dopamine, serotonin (B10506), and adrenergic receptors. ncats.ioncats.ioncats.io The binding affinity for other receptors is significantly lower, with Ki values greater than 2000 nM for dopamine D1, D2, and D3 receptors, serotonin 1A and 2A receptors, and α1- and α2-adrenergic receptors. caymanchem.com For instance, the Ki for the rat D2 dopamine receptor is 5147 nM, and for the histamine (B1213489) H1 receptor, it is 7430 nM. medchemexpress.com
Interactive Data Table: Binding Affinity of Sonepiprazole at Various Receptors
| Receptor | Species | Ki (nM) |
|---|---|---|
| Dopamine D4 | Rat | 3.6 medchemexpress.com |
| Dopamine D4.2 | Human | 10.1 medchemexpress.com |
| Dopamine D2 | Rat | 5147 medchemexpress.com |
| Histamine H1 | - | 7430 medchemexpress.com |
| Other Monoamine Receptors | - | >2000 rndsystems.comcaymanchem.com |
Receptor Functional Activity Characterization
The functional activity of sonepiprazole at the dopamine D4 receptor is characterized by its role as a neutral antagonist without any agonist properties.
Neutral Antagonism at Dopamine D4 Receptors
Sonepiprazole acts as a neutral antagonist at the D4 dopamine receptor. ncats.ioncats.io This means that it binds to the receptor and blocks the action of the endogenous ligand, dopamine, without producing an intrinsic effect of its own. This is a crucial distinction from inverse agonists, which would reduce the constitutive activity of the receptor. The selective blockade of D4 receptors was a key factor in its investigation for therapeutic applications. nih.govmedchemexpress.eu
Absence of Dopamine Agonist Activity
Importantly, sonepiprazole is devoid of dopamine agonist activity. ncats.ioncats.io This has been demonstrated in animal models where, unlike D2 receptor antagonists such as haloperidol, sonepiprazole does not block the behavioral effects of amphetamine or apomorphine (B128758) and does not independently alter spontaneous locomotor activity. wikipedia.org This lack of agonist activity is a defining feature of its pharmacological profile, indicating that its effects are solely due to the blockade of D4 receptor signaling.
Preclinical Pharmacodynamics and Neurobiological Investigations of Sonepiprazole Mesylate
In Vitro Pharmacodynamic Studies
Cellular Mechanisms of Action (e.g., c-fos gene expression in prefrontal cortex)
In vitro and subsequent in vivo studies have identified Sonepiprazole (B1681054) as a selective and high-affinity antagonist for both rat and human dopamine (B1211576) D₄ receptors, with a binding affinity (Kᵢ) of 10 nM. rndsystems.com It exhibits significantly lower affinity for other monoamine receptors. rndsystems.com A key cellular effect observed in preclinical models is its ability to selectively induce the expression of the immediate early gene c-fos in the medial prefrontal cortex. rndsystems.com This pattern of c-fos induction is notably similar to that observed with the atypical antipsychotic, clozapine (B1669256). rndsystems.com The expression of c-fos is widely used as a marker for neuronal activation, suggesting that Sonepiprazole modulates activity in this specific brain region.
Modulation of Neuronal Excitability (e.g., spontaneous inward currents in murine neurons)
Investigations into the direct effects of Sonepiprazole on neuronal function have revealed its capacity to modulate neuronal excitability. In studies using murine neurons, exposure to Sonepiprazole resulted in a discernible change in electrical activity. Specifically, a majority of the neurons tested showed an increased frequency of spontaneous inward currents, indicating a direct influence on ion channel function and neuronal firing patterns.
Table 1: Effect of Sonepiprazole on Spontaneous Inward Currents in Murine Neurons This table summarizes the observed effects of Sonepiprazole on the electrical activity of cultured mouse neurons.
| Parameter | Observation |
|---|---|
| Test Compound | Sonepiprazole |
| Neuronal Response | Increased frequency of spontaneous inward currents |
| Proportion of Affected Neurons | 6 out of 9 |
In Vivo Neurobiological Effects in Preclinical Models
Central Nervous System Penetration and Activity
Sonepiprazole is characterized as being brain penetrant and orally available. rndsystems.com Evidence for its ability to cross the blood-brain barrier and exert effects within the central nervous system (CNS) is substantiated by several in vivo findings following peripheral administration. The observed induction of c-fos mRNA in the rat medial prefrontal cortex and its ability to block amphetamine-induced behavioral changes serve as functional proof of its CNS activity.
Behavioral and Biochemical Impact on Amphetamine-Induced Sensitization
In preclinical models, repeated administration of psychostimulants like amphetamine leads to a progressive enhancement of behavioral responses, a phenomenon known as behavioral sensitization. This is considered a model for some aspects of psychosis. Sonepiprazole has been shown to effectively block the behavioral, biochemical, and genomic effects that result from repeated amphetamine administration in rats. This suggests that Sonepiprazole can interfere with the neuroplastic changes that underpin the development of sensitization to psychostimulants.
Reversal of Apomorphine-Induced Prepulse Inhibition Deficits
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus. It is a measure of sensorimotor gating, and deficits in PPI are observed in certain psychiatric disorders. In animal models, dopamine agonists such as apomorphine (B128758) reliably disrupt PPI. nih.gov
Preclinical studies have demonstrated that Sonepiprazole can reverse the PPI deficits induced by apomorphine. wikipedia.orgnih.gov In rat models, Sonepiprazole was shown to significantly block the loss in PPI caused by apomorphine. nih.gov This effect is also seen with other selective D₄ receptor antagonists and the atypical antipsychotic clozapine. nih.gov These findings suggest that antagonism of the D₄ receptor subtype is effective in this particular preclinical model of sensorimotor gating deficits. nih.gov
Table 2: Summary of Sonepiprazole's Effects in Preclinical Models This table provides a high-level overview of key findings from in vivo studies.
| Preclinical Model | Effect of Sonepiprazole | Implication |
|---|---|---|
| Amphetamine-Induced Sensitization | Blocks behavioral, biochemical, and genomic effects | Interferes with neuroplasticity related to psychostimulant effects |
| Apomorphine-Induced PPI Deficit | Reverses the deficit in sensorimotor gating | Modulates dopamine-regulated sensorimotor gating pathways |
Effects on Cortical Activity and Cognitive Function
Preclinical studies have indicated that sonepiprazole has a discernible impact on cortical and cognitive processes, distinguishing it from traditional antipsychotic agents. Research has shown that sonepiprazole can enhance cortical activity. wikipedia.org In animal models, it was observed to counter the reduction in c-fos expression in the medial prefrontal cortex that results from repeated amphetamine administration, a finding that suggests potential antipsychotic activity through cortical mechanisms. acnp.org
In the realm of cognitive function, sonepiprazole has demonstrated procognitive effects, particularly under conditions of stress or pharmacological challenge. One key study found that sonepiprazole prevents stress-induced cognitive deficits in monkeys. wikipedia.org Furthermore, it has been shown to reverse deficits in prepulse inhibition (PPI) induced by the dopamine agonist apomorphine. wikipedia.org PPI is a neurological phenomenon where a weaker prestimulus inhibits the reaction to a subsequent stronger stimulus, and deficits in PPI are considered a model for sensorimotor gating impairments seen in psychiatric disorders like schizophrenia. However, unlike typical D2 receptor antagonists, sonepiprazole does not block the general behavioral effects of stimulants like amphetamine or apomorphine. wikipedia.org
The table below summarizes key preclinical findings related to sonepiprazole's effects on cognitive function.
| Preclinical Model | Challenging Agent | Effect of Sonepiprazole | Reference |
| Stress-Induced Cognitive Deficit | Stress | Prevents cognitive deficits | wikipedia.org |
| Prepulse Inhibition (PPI) Deficit | Apomorphine | Reverses PPI deficits | wikipedia.org |
| Amphetamine-Induced Behavioral Effects | Amphetamine | No blockade of behavioral effects | wikipedia.org |
| Apomorphine-Induced Behavioral Effects | Apomorphine | No blockade of behavioral effects | wikipedia.org |
Assessment of Extrapyramidal and Neuroendocrine System Effects
A significant aspect of sonepiprazole's preclinical profile is its notable lack of effects on the extrapyramidal and neuroendocrine systems, which are common side effects associated with antipsychotics that antagonize the dopamine D2 receptor. wikipedia.org
Extrapyramidal symptoms (EPS), such as parkinsonism, dystonia, and akathisia, are linked to the blockade of D2 receptors in the nigrostriatal pathway. researchgate.netmdpi.com A common preclinical indicator for EPS liability is the induction of catalepsy, a state of motor immobility. researchgate.net Preclinical studies have consistently shown that sonepiprazole does not induce catalepsy, in stark contrast to typical antipsychotics like haloperidol. escholarship.org Moreover, sonepiprazole does not independently alter spontaneous locomotor activity. wikipedia.org This favorable profile is attributed to its high selectivity for the D4 receptor over the D2 receptor. wikipedia.org While antipsychotic efficacy is generally associated with 65-80% D2 receptor occupancy, levels above 80% are strongly correlated with an increased risk of EPS. acnp.org
Neuroendocrine side effects, particularly hyperprolactinemia (elevated prolactin levels), are caused by the blockade of D2 receptors in the tuberoinfundibular pathway, which normally inhibits prolactin secretion. medsafe.govt.nz This can lead to symptoms like galactorrhea and sexual dysfunction. mdedge.com Preclinical assessments indicate that sonepiprazole is devoid of these neuroendocrine effects, a finding consistent with its low affinity for D2 receptors. wikipedia.org
The following table provides a comparative summary of the preclinical extrapyramidal and neuroendocrine effects of sonepiprazole and the typical antipsychotic, haloperidol.
| Effect | Sonepiprazole | Haloperidol (Typical D2 Antagonist) | Reference |
| Extrapyramidal System | |||
| Catalepsy Induction | Does not induce catalepsy | Induces catalepsy | wikipedia.orgescholarship.org |
| Spontaneous Locomotor Activity | No alteration | Can suppress activity | wikipedia.org |
| Neuroendocrine System | |||
| Prolactin Level Increase | Lacks effect | Causes hyperprolactinemia | wikipedia.orgmedsafe.govt.nz |
Clinical Research and Translational Outcomes for Sonepiprazole Mesylate
Clinical Trial Design and Methodological Approaches for D4 Antagonists
The clinical development of selective dopamine (B1211576) D4 receptor antagonists, such as sonepiprazole (B1681054), was founded on the hypothesis that these agents could replicate the antipsychotic efficacy of clozapine (B1669256) without its significant side effects. nih.govnih.gov The design of clinical trials for these compounds was therefore structured to rigorously test this hypothesis. Methodological approaches typically involved multicenter, randomized, double-blind, placebo-controlled studies, which are considered the gold standard for evaluating the efficacy of new therapeutic agents. nih.gov
A pivotal trial for sonepiprazole involved 467 hospitalized patients diagnosed with schizophrenia. nih.gov Participants were required to have a Positive and Negative Syndrome Scale (PANSS) total score of at least 60, indicating a significant level of illness severity. The trial was designed with multiple arms, comparing different doses of sonepiprazole against both a placebo and an active comparator, olanzapine (B1677200). nih.gov The inclusion of an active comparator like olanzapine, a well-established antipsychotic, was crucial for validating the trial's methodology; demonstrating the superiority of the active comparator over placebo would confirm the study's ability to detect an effective treatment. nih.gov The treatment duration was set for 6 weeks, a standard timeframe for assessing the efficacy of antipsychotics in acute schizophrenia exacerbations. nih.gov
Primary and secondary efficacy endpoints were clearly defined to provide a comprehensive evaluation. The primary outcome measure was the mean change from the baseline in the total PANSS score. nih.gov Secondary measures included changes in PANSS factor scores, the Brief Psychiatric Rating Scale (BPRS), the Clinical Global Impressions Severity of Illness (CGI-S) score, and the Calgary Depression Scale score. nih.gov This array of standardized assessments aimed to capture a broad spectrum of schizophrenia symptoms, from positive and negative symptoms to general psychopathology and mood.
Efficacy Evaluation in Target Indications (e.g., Schizophrenia)
The primary target indication for sonepiprazole was schizophrenia, based on the preclinical rationale linking D4 receptor blockade to antipsychotic effects. nih.govnih.gov However, extensive clinical evaluation failed to demonstrate its efficacy in this patient population. nih.gov
In a key 6-week clinical trial, sonepiprazole was compared with both placebo and olanzapine. The results showed no statistically significant difference between any of the sonepiprazole doses and placebo on the primary efficacy endpoint. nih.gov In stark contrast, olanzapine demonstrated statistically significant superiority over placebo on all efficacy measures except for the Calgary Depression Scale. nih.gov This finding was critical, as it confirmed the trial's sensitivity to detect an antipsychotic effect while simultaneously highlighting the lack of efficacy of sonepiprazole. nih.gov
Comparative Efficacy of Sonepiprazole in Schizophrenia
| Treatment Group | Outcome vs. Placebo on Primary Endpoint (PANSS Total Score) | Outcome vs. Placebo on Secondary Endpoints |
|---|---|---|
| Sonepiprazole (all doses) | No statistically significant difference | No statistically significant difference |
| Olanzapine | Statistically significant improvement | Statistically significant improvement |
The Positive and Negative Syndrome Scale (PANSS) was the primary tool used to assess the clinical outcomes in the sonepiprazole trials. nih.gov PANSS is a widely accepted instrument in schizophrenia research that evaluates the severity of positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology. A reduction in the PANSS total score from baseline indicates an improvement in the patient's condition.
PANSS Total Score Change from Baseline at 6 Weeks
| Treatment Group | Mean Change from Baseline | Statistical Significance vs. Placebo |
|---|---|---|
| Sonepiprazole | Not statistically significant | No |
| Placebo | Baseline for comparison | N/A |
| Olanzapine | Statistically significant reduction | Yes |
Analysis of Clinical Trial Results and Implications for Therapeutic Development
The failure of sonepiprazole in clinical trials had significant implications for the field of psychiatric drug development, particularly concerning the understanding of dopamine receptor pharmacology in schizophrenia. nih.gov
The development of sonepiprazole was predicated on a strong preclinical hypothesis. nih.gov The atypical antipsychotic clozapine, which has superior efficacy in treatment-resistant schizophrenia, displays a notably higher affinity for the D4 receptor compared to the D2 receptor. nih.gov This led to the theory that selective D4 receptor antagonism was a key mechanism for its therapeutic effects. nih.govnih.gov Preclinical studies supported this, suggesting that D4 antagonists could be effective antipsychotics.
However, the clinical trial results for sonepiprazole presented a stark contradiction to this hypothesis. nih.gov Despite being a potent and selective D4 antagonist, the compound showed no efficacy in treating schizophrenia. This discrepancy between the promising preclinical rationale and the negative clinical findings prompted a critical re-evaluation of the role of the D4 receptor in the pathophysiology and treatment of schizophrenia. nih.govresearchgate.net It highlighted the challenges of translating findings from preclinical models to complex human psychiatric disorders and underscored that receptor binding profiles alone are not always predictive of clinical efficacy. nih.govnih.gov
The negative clinical outcomes with sonepiprazole and other selective D4 antagonists necessitated a reassessment of the dopamine D4 receptor hypothesis. nih.gov The initial hypothesis, which placed the D4 receptor at the center of atypical antipsychotic action, was proven to be an oversimplification. nih.govresearchgate.net The failure of selective D4 blockade suggested that the unique efficacy of clozapine is likely due to its complex pharmacology, involving interactions with multiple neurotransmitter systems, rather than its action at the D4 receptor alone.
This led researchers to reconsider the broader dopamine hypothesis of schizophrenia. While the D2 receptor remains a primary target for most antipsychotic drugs, the role of other dopamine receptor subtypes is now viewed with more nuance. nih.govwikipedia.org The clinical failure of sonepiprazole served as a crucial, albeit disappointing, piece of evidence, guiding future research away from a narrow focus on selective D4 antagonism for psychosis and toward more complex or different mechanisms of action for novel antipsychotic development. researchgate.netnih.gov
Future Research Directions for Selective D4 Receptor Modulators
Following early clinical trials where selective D4 receptor antagonists like sonepiprazole did not show efficacy in treating schizophrenia, the focus of research for this class of compounds has shifted considerably. nih.govtandfonline.comtandfonline.comnih.gov The initial hypothesis, suggesting that the unique effectiveness of clozapine might be due to its high affinity for D4 receptors, was not supported by these outcomes. nih.govnih.gov However, this has opened up new avenues of investigation, moving beyond psychosis to explore the role of D4 receptors in other neuropsychiatric and neurological conditions. nih.govtandfonline.comtandfonline.comresearchgate.net
Future research is now concentrating on the potential therapeutic applications of selective D4 modulators in disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD), substance use disorders, and cognitive deficits. researchgate.netpatsnap.comdigitellinc.com Preclinical studies have provided compelling evidence that D4 receptors are pivotal in the mechanisms underlying hyperactivity, impulsivity, and working memory. nih.govtandfonline.comtandfonline.com This has spurred interest in developing D4-selective agents as novel, non-stimulant treatments for ADHD and other conditions with similar cognitive and behavioral profiles. tandfonline.com
Another promising area of research is the role of D4 receptor antagonists in movement disorders, particularly in managing L-DOPA-induced dyskinesia in Parkinson's disease. researchgate.net Studies with D4 antagonists have shown potential in mitigating these motor complications, suggesting a renewed therapeutic target for this challenging aspect of Parkinson's treatment. researchgate.net
Furthermore, the discovery of D4 receptor expression in unexpected tissues has broadened the scope of potential applications. For instance, recent research has highlighted the potential for D4 receptor antagonists in the treatment of glioblastoma, a type of brain cancer. acs.orgmdpi.com This has led to the development of new, highly selective D4 ligands designed to explore this anticancer activity. acs.orgmdpi.com The functional selectivity of some of these new compounds, which may act as partial agonists or antagonists at different signaling pathways (G-protein activation versus β-arrestin recruitment), offers a more nuanced approach to modulating D4 receptor function. acs.org
The development of novel, highly selective D4 receptor ligands remains a key objective. digitellinc.com Advanced techniques, such as molecular dynamics simulations and the study of D4 receptor crystal structures, are being employed to design compounds with improved affinity and selectivity. acs.orgacs.org These efforts are aimed at creating pharmacological tools to better understand the complex role of the D4 receptor and to develop targeted therapies for a range of disorders. digitellinc.comacs.org
Interactive Table: Potential Future Research Areas for Selective D4 Receptor Modulators
| Therapeutic Area | Rationale | Key Research Focus |
|---|---|---|
| ADHD & Cognitive Deficits | D4 receptors are implicated in hyperactivity, impulsivity, and working memory. nih.govtandfonline.comtandfonline.com | Development of non-stimulant D4-selective antagonists or partial agonists to improve attention and executive function. tandfonline.compatsnap.com |
| Substance Use Disorders | The D4 receptor is involved in the brain's reward pathways. patsnap.comdigitellinc.com | Investigating the potential of D4 antagonists to reduce the reinforcing effects of addictive substances. patsnap.com |
| Parkinson's Disease | D4 antagonists have shown potential to alleviate L-DOPA-induced dyskinesia. researchgate.net | Clinical studies to evaluate the efficacy of selective D4 antagonists as an adjunctive therapy in Parkinson's disease. researchgate.net |
| Glioblastoma | D4 receptors have been identified as a potential target in brain cancer. acs.orgmdpi.com | Preclinical and clinical investigation of novel, brain-penetrant D4 antagonists for anticancer activity. acs.org |
| Mood and Anxiety Disorders | D4 receptors are found in brain regions that regulate emotion. patsnap.com | Exploring the utility of D4 modulators in preclinical models of anxiety and depression. |
This expanded focus, moving beyond schizophrenia, suggests that selective D4 receptor modulators may yet yield clinically useful drugs for several neuropsychiatric and other disorders that are in need of improved treatments. nih.govtandfonline.comtandfonline.comresearchgate.net
Synthetic Methodologies and Structure Activity Relationship Sar Research of Sonepiprazole Mesylate and Analogues
Advanced Synthetic Routes to Sonepiprazole (B1681054) Mesylate
The synthesis of Sonepiprazole, and subsequently its mesylate salt, has evolved to include sophisticated and efficient methodologies. A notable advancement is the development of an organocatalytic, enantioselective synthesis of the Sonepiprazole core, which ensures the production of the desired stereoisomer with high purity.
One such advanced route involves an intramolecular oxa-Michael reaction. This key step is catalyzed by a chiral bifunctional organocatalyst, which facilitates the asymmetric formation of the isochroman (B46142) ring, a critical structural component of Sonepiprazole. The synthesis commences with the preparation of a precursor which then undergoes the organocatalytic intramolecular cyclization to yield the chiral isochroman intermediate. Subsequent chemical transformations, including the introduction of the piperazine (B1678402) and benzenesulfonamide (B165840) moieties, lead to the formation of the Sonepiprazole free base.
The final step in the preparation of the active pharmaceutical ingredient is the formation of the mesylate salt. This is typically achieved by treating the Sonepiprazole free base with methanesulfonic acid in a suitable solvent. The choice of solvent and the reaction conditions are critical to ensure the formation of a stable and crystalline salt with high purity and yield. Methanesulfonic acid is often chosen for salt formation in pharmaceuticals due to its ability to form stable, crystalline salts with good solubility and bioavailability.
| Step | Description | Key Reagents/Catalysts |
| 1 | Preparation of Precursor | Commercially available starting materials |
| 2 | Organocatalytic Intramolecular Oxa-Michael Reaction | Chiral bifunctional organocatalyst |
| 3 | Functional Group Interconversion and Moiety Introduction | Various reagents for piperazine and benzenesulfonamide attachment |
| 4 | Mesylate Salt Formation | Sonepiprazole free base, Methanesulfonic acid |
Structure-Activity Relationship (SAR) Investigations of D4 Receptor Antagonists
The selective antagonism of the dopamine (B1211576) D4 receptor is a key therapeutic strategy for certain neurological and psychiatric disorders. Extensive SAR studies have been conducted to understand the molecular features required for high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes, particularly the closely related D2 and D3 receptors.
Design Principles for Selective Dopamine D4 Receptor Ligands
The design of selective D4 receptor ligands is guided by several key principles. A crucial aspect is the exploitation of structural differences between the D4 receptor and other dopamine receptor subtypes. The D4 receptor possesses a unique "secondary binding pocket" or an "extracellular binding pocket" that is not present in the D2 and D3 receptors. Ligands that can effectively interact with this secondary pocket often exhibit high D4 selectivity.
Another important design principle involves the incorporation of specific pharmacophoric elements. A common template for D4 antagonists consists of a basic nitrogen atom (often part of a piperazine or piperidine (B6355638) ring), a central aromatic or heteroaromatic core, and a distal aromatic moiety. The nature and substitution pattern of these components play a vital role in determining both affinity and selectivity.
Influence of Molecular Substructures on Receptor Affinity and Functional Profiles
The Basic Amine Moiety: The piperazine ring in Sonepiprazole is a common feature in many D4 antagonists. The basic nitrogen of the piperazine is believed to form a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the D4 receptor. Modifications to this ring system can influence both affinity and selectivity.
The Central Linker: The ethyl linker connecting the isochroman and piperazine moieties in Sonepiprazole provides the appropriate spatial orientation for optimal interaction with the receptor. The length and rigidity of this linker are critical parameters in the design of D4 antagonists.
The Aromatic/Heteroaromatic Core: The isochroman group in Sonepiprazole represents a key lipophilic component that interacts with a hydrophobic pocket within the receptor. Variations in this part of the molecule can significantly impact binding affinity.
The Distal Aromatic Group: The benzenesulfonamide group of Sonepiprazole is another important feature. The sulfonamide moiety can participate in hydrogen bonding interactions within the binding pocket, and the substitution pattern on the phenyl ring can be modified to fine-tune affinity and selectivity. For instance, substitutions on the terminal aryl ring of arylpiperazine-based D4 ligands have been shown to modulate their efficacy, leading to either agonist or antagonist profiles.
The following table summarizes the influence of different substructures on the activity of D4 receptor antagonists, drawing from various studies on related compounds.
| Substructure | General Role | Impact of Modification |
| Arylpiperazine/Arylpiperidine | Interaction with the orthosteric binding site | Substitution on the aryl ring can modulate affinity and functional activity (agonist vs. antagonist). |
| Linker Region | Provides optimal orientation of pharmacophoric elements | Altering the length and flexibility can impact binding affinity. |
| Terminal Aromatic/Heteroaromatic Group | Interaction with secondary binding pockets | Modifications can significantly enhance D4 receptor selectivity. |
Stereochemical Considerations in D4 Receptor Binding and Activity
Stereochemistry plays a pivotal role in the interaction of ligands with the D4 receptor. The chiral center in Sonepiprazole, located at the 1-position of the isochroman ring, is crucial for its high affinity and antagonist activity. The (S)-enantiomer of Sonepiprazole is the active isomer, demonstrating significantly higher affinity for the D4 receptor compared to its (R)-enantiomer.
This stereoselectivity highlights the three-dimensional nature of the D4 receptor binding pocket and the importance of a precise spatial arrangement of the ligand's functional groups for optimal interaction. The specific orientation of the isochroman ring and the ethylpiperazine side chain, dictated by the (S)-configuration, allows for a more favorable fit within the receptor's binding site. Studies on other chiral D4 receptor antagonists have also consistently shown that one enantiomer is significantly more potent than the other, underscoring the critical importance of stereochemistry in the design of selective D4 ligands.
Development and Characterization of Novel Sonepiprazole Analogues
The development of novel analogues of Sonepiprazole aims to improve upon its pharmacological profile, including aspects like enhanced selectivity, better pharmacokinetic properties, or a modified functional activity profile. While extensive public domain information on a wide range of Sonepiprazole analogues is limited, the general principles of medicinal chemistry suggest several avenues for modification.
Potential modifications to the Sonepiprazole scaffold could include:
Modification of the Isochroman Ring: Bioisosteric replacement of the isochroman moiety with other bicyclic or heterocyclic systems could lead to analogues with different binding characteristics.
Alterations to the Piperazine Linker: The length and nature of the linker between the isochroman and piperazine rings could be varied to explore the impact on receptor affinity and selectivity.
Substitution on the Benzenesulfonamide Moiety: Introducing different substituents on the phenyl ring of the benzenesulfonamide group could modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with the receptor.
The characterization of any newly synthesized analogues would involve a comprehensive evaluation of their pharmacological properties. This would include in vitro binding assays to determine their affinity for the D4 receptor and a panel of other receptors to assess selectivity. Functional assays would also be crucial to determine whether the analogues act as antagonists, agonists, or partial agonists at the D4 receptor. Promising candidates would then typically undergo further preclinical development to evaluate their in vivo efficacy and pharmacokinetic profiles.
While Sonepiprazole itself did not demonstrate efficacy in clinical trials for schizophrenia, the knowledge gained from its development and the exploration of its chemical space continue to be valuable for the design of new and more effective D4 receptor ligands for various therapeutic indications.
Q & A
Q. What are the recommended analytical methods for quantifying Sonepiprazole mesylate in pharmaceutical formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) and UV spectrophotometry are widely validated for mesylate quantification. For HPLC, use a C18 column with mobile phases like acetonitrile-phosphate buffer (pH 3.0) and UV detection at 270–280 nm, ensuring linearity (R² > 0.999) over 1–50 µg/mL . UV spectrophotometry at 272–343 nm requires methanol as a solvent, validated for specificity, precision (RSD < 2%), and robustness . Cross-validate results with mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural confirmation .
Q. How should synthesis protocols for this compound address stability challenges?
Methodological Answer: Mesylate precursors are prone to cyclization via nucleophilic attack (e.g., pyridine nitrogen reacting with the mesylate group). Stabilize intermediates by maintaining low temperatures (0–4°C) during synthesis and using inert atmospheres (N₂/Ar). Monitor reactions with thin-layer chromatography (TLC) or real-time NMR to detect unintended byproducts. If cyclization occurs, revise protecting group strategies (e.g., tert-butoxycarbonyl) or solvent polarity .
Q. What experimental parameters are critical for assessing this compound’s photostability?
Methodological Answer: Conduct accelerated stability studies under ICH Q1B guidelines. Expose samples to UV light (e.g., 365 nm) and visible light (1.2 million lux hours) at 25°C/60% RH. Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. For light-sensitive formulations, recommend amber glass packaging and desiccants .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s in vitro vs. in vivo efficacy data?
Methodological Answer: Discrepancies often arise from bioavailability differences. Perform pharmacokinetic studies (e.g., plasma concentration-time curves) to assess absorption barriers. Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. Validate with tissue-specific microdialysis or radiolabeling (e.g., ¹⁴C-Sonepiprazole) to track distribution. Compare results with structural analogs (e.g., deferoxamine mesylate) to identify metabolic liabilities .
Q. What strategies optimize this compound’s selectivity in kinase inhibition assays?
Methodological Answer: Employ ATP-competitive binding assays with recombinant kinases (e.g., Src, ABL1) at varying ATP concentrations (1–10 mM). Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). For off-target profiling, apply high-throughput screening (HTS) against kinase panels (e.g., DiscoverX). Mutagenesis studies (e.g., alanine scanning) can pinpoint critical binding residues. Cross-reference with crystallography data (e.g., PDB entries) to refine docking models .
Q. How should researchers design dose-escalation trials for this compound in preclinical models?
Methodological Answer: Follow a modified Fibonacci sequence (e.g., 25, 50, 100, 200 mg/kg) in rodent models. Monitor hematologic/clinical chemistry parameters (ALT, creatinine) weekly. Use the maximum tolerated dose (MTD) as the benchmark for efficacy studies. For translational relevance, calculate human equivalent doses (HED) via body surface area normalization. Include positive controls (e.g., imatinib for tyrosine kinase inhibition) and validate endpoints (e.g., tumor volume, biomarker levels) against RECIST criteria .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (R² > 0.95). Calculate EC50/IC50 with 95% confidence intervals via bootstrapping (n ≥ 1,000 iterations). For synergy studies (e.g., with chemotherapeutics), apply the Chou-Talalay method (combination index < 1 indicates synergy). Use ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring power analysis (α = 0.05, β = 0.2) .
Q. How can researchers ensure reproducibility in this compound’s chromatographic assays?
Methodological Answer: Adopt ICH Q2(R1) validation guidelines. Document column lot numbers, mobile phase pH (±0.1), and column temperature (±1°C). Include system suitability tests (e.g., tailing factor < 2, theoretical plates > 2,000). Share raw chromatograms and integration parameters (e.g., slope sensitivity) in supplementary materials. For inter-lab consistency, participate in proficiency testing programs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
